2-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzimidazole ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Thiazole Ring: The thiazole ring is typically formed by the cyclization of α-haloketones with thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions include various substituted benzimidazole and thiazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
2-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Thiazole Derivatives: Thiazole-containing compounds such as thiamine (vitamin B1) and ritonavir also show diverse applications in medicine and industry.
Uniqueness
What sets 2-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide apart is its unique combination of the benzimidazole and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H23ClN4OS |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-chloro-N-[3-(1-methylbenzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H23ClN4OS/c1-12(2)11-15-17(23-19(20)26-15)18(25)21-10-6-9-16-22-13-7-4-5-8-14(13)24(16)3/h4-5,7-8,12H,6,9-11H2,1-3H3,(H,21,25) |
InChI Key |
TUNHLMYFZAYDST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)Cl)C(=O)NCCCC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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